2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a 4-ethylphenyl group and a thioether linkage to an indolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through cyclization.
Substitution with 4-Ethylphenyl Group: The pyridazine ring is then functionalized with a 4-ethylphenyl group using electrophilic aromatic substitution.
Thioether Formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound.
Indolinone Attachment: Finally, the indolinone moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Phenylpyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
- 2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
Uniqueness
The presence of the 4-ethylphenyl group in 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone may confer unique properties such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-2-16-7-9-17(10-8-16)19-11-12-21(24-23-19)27-15-22(26)25-14-13-18-5-3-4-6-20(18)25/h3-12H,2,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYANPGFSWQZLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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